2,5-Bis(4-cyanophenyl)furan
Overview
Description
2,5-Bis(4-cyanophenyl)furan is a key intermediate in the synthesis of 2,5-bis-amidinoarylfurans . It is also a valuable probe of the minor groove of DNA . It is used in the preparation of antimicrobial agents for the treatment of Pneumocystis carinii infections .
Synthesis Analysis
The synthesis of 2,5-Bis(4-cyanophenyl)furan has been reported in several papers . The key step of the synthesis is the preparation of a 1,4-diketone via the modified Stetter reaction of a 4-cyanophenyl Mannich base as a vinyl ketone precursor with 4-cyanobenzaldehyde . This synthesis involves just 3 steps and can be accomplished in 20% overall yield without the use of extraction or chromatography .Molecular Structure Analysis
The molecular structure of 2,5-Bis(4-cyanophenyl)furan is characterized by the presence of a furan ring substituted at the 2 and 5 positions with 4-cyanophenyl groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,5-Bis(4-cyanophenyl)furan include the preparation of a 1,4-diketone via the modified Stetter reaction of a 4-cyanophenyl Mannich base as a vinyl ketone precursor with 4-cyanobenzaldehyde . Other reactions include acid-catalyzed cyclodehydration and saponification .Scientific Research Applications
Synthesis and Antimicrobial Applications
- New Synthesis Approaches : 2,5-Bis(4-cyanophenyl)furan is a crucial intermediate in creating antimicrobial agents such as Furamidine and Pafuramidine. A new 3-step synthesis process involving a modified Stetter reaction has been developed, enhancing its production for large-scale antimicrobial applications (Suthiwangcharoen & Stephens, 2007).
- Synthesis for DNA Binding Probes : This compound is central in synthesizing 2,5-bis-amidinoarylfurans, which are significant for DNA minor groove binding studies. These compounds show potential as therapeutic agents due to their DNA interaction capabilities (Bajić, Kumar, & Boykin, 1996).
- Antimicrobial Agent Synthesis : Derivatives like diguanidino and diamidino 2,5-diarylfurans, synthesized from 2,5-Bis(4-cyanophenyl)furan, demonstrate significant antimicrobial activity, including against Mycobacterium tuberculosis and Candida albicans (Stephens et al., 2001).
Polymerization and Material Science
- Biobased Polyester Synthesis : 2,5-Bis(hydroxymethyl)furan, a derivative, is used in enzymatic polymerization with diacid ethyl esters to create novel biobased furan polyesters. These polyesters have applications in material science due to their unique molecular weights and physical properties (Jiang et al., 2014).
- Polymerization Reaction Mechanism : The polymerization of 2,5-bis(tetrahydrothiopheniomethyl)furan dichloride, a related compound, has been studied to understand the effects of aromatic resonance energy on polymerization, contributing to advancements in polymer science (Cho et al., 2000).
Medical Research
- Antiprotozoal Activity : Various derivatives of 2,5-Bis(4-cyanophenyl)furan have been synthesized and tested for antiprotozoal activity. Some derivatives exhibited significant activity against Trypanosoma rhodesiense, suggesting potential in treating protozoal infections (Das & Boykin, 1977).
- Drug Metabolism and Transport Studies : The compound has been used in studies to understand the transport mechanisms of antimicrobial agents across cell monolayers, enhancing the understanding of drug delivery and absorption in medical treatments (Zhou et al., 2002).
Additional Applications
- Color-Forming Applications : Derivatives of 2,5-Bis(4-cyanophenyl)furan have been synthesized for use in color-forming applications, indicating its potential in imaging and printing technologies (Katritzky et al., 1997).
- Biomass-Derived Chemicals : Studies involving the catalytic reduction of biomass-derived furanic compounds, including 2,5-bis(hydroxymethyl)furan, focus on converting these compounds into useful chemicals, highlighting its role in sustainable chemical production (Nakagawa, Tamura, & Tomishige, 2013).
Safety And Hazards
Future Directions
The future directions for 2,5-Bis(4-cyanophenyl)furan could involve its use in the large-scale preparation of antimicrobial agents . It is also a key intermediate in the synthesis of Furamidine and Pafuramidine, which are currently in clinical trials for the treatment of African Sleeping sickness, malaria, and pneumocystis carinii pneumonia .
properties
IUPAC Name |
4-[5-(4-cyanophenyl)furan-2-yl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O/c19-11-13-1-5-15(6-2-13)17-9-10-18(21-17)16-7-3-14(12-20)4-8-16/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFLSYUMYIPFBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(O2)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347555 | |
Record name | 2,5-bis(4-cyanophenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(4-cyanophenyl)furan | |
CAS RN |
55368-37-1 | |
Record name | 2,5-bis(4-cyanophenyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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